

2-(4-Octylphenyl)ethanol: A Comparative Analysis with Other Alkylphenol Ethoxylates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(4-Octylphenyl)ethanol**

Cat. No.: **B019509**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Octylphenyl)ethanol is a member of the broader class of alkylphenol ethoxylates (APEs), non-ionic surfactants utilized across various industrial and commercial applications.

Structurally, it is characterized by an octylphenol hydrophobe and a short ethylene oxide chain, distinguishing it from other APEs which can have varying alkyl chain lengths and degrees of ethoxylation. This guide provides a comprehensive comparison of **2-(4-Octylphenyl)ethanol** with other common alkylphenol ethoxylates, focusing on their physicochemical properties, surfactant performance, biological activity, and toxicity, supported by experimental data and detailed protocols.

Structural Differences

The fundamental difference between **2-(4-Octylphenyl)ethanol** and other alkylphenol ethoxylates lies in their molecular structure. **2-(4-Octylphenyl)ethanol** has a specific structure with an eight-carbon alkyl chain attached to the phenol ring and a single ethylene oxide unit. Other APEs, such as octylphenol ethoxylates and nonylphenol ethoxylates, represent a broader category where the length of both the alkyl chain (e.g., nine carbons in nonylphenol) and the hydrophilic polyoxyethylene chain can vary significantly. This structural variability has a profound impact on their properties and applications.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of APEs are largely dictated by the balance between their hydrophobic alkylphenol segment and their hydrophilic ethoxylate chain, often referred to as the hydrophilic-lipophilic balance (HLB). As the length of the ethoxylate chain increases, the surfactant generally becomes more water-soluble and its properties change accordingly.[1]

Property	2-(4-Octylphenyl)ethanol I	Octylphenol Ethoxylates (general)	Nonylphenol Ethoxylates (general)
Molecular Formula	C ₁₆ H ₂₆ O[2][3][4]	Varies (e.g., C ₁₄ H ₂₂ O(C ₂ H ₄ O) _n [5])	Varies (e.g., C ₉ H ₁₉ C ₆ H ₄ (OCH ₂ C ₂ H ₅) _n OH)[6]
Molecular Weight	234.38 g/mol [2]	Varies with 'n'	Varies with 'n'
Appearance	Colorless liquid[7]	Clear to pale yellow viscous liquid to white solid[1][5]	Colorless or pale yellow viscous liquid to white paste/solid[6][8]
Boiling Point	306.3 ± 10.0 °C[2]	>200°C	290-300 °C (for nonylphenol)[9]
Density	0.931 ± 0.06 g/cm ³ [2]	~1.067 g/cm ³ [5]	~1.06 g/cm ³ (for NPE with 10 EO units)[6]
Solubility	Soluble in chloroform, ethyl acetate, hexane; slightly soluble in water.[2]	Water solubility increases with the number of ethylene oxide units.[1]	Water solubility increases with the number of ethylene oxide units; soluble in methanol and xylene. [6][8]
Flash Point	116.2 ± 4.2 °C[2]	251°C	94 °C (for NPE with 10 EO units)[6]

Surfactant Performance

The efficacy of a surfactant is determined by its ability to lower surface tension and form micelles, which is quantified by the critical micelle concentration (CMC).

While specific experimental data for the CMC and surface tension of **2-(4-Octylphenyl)ethanol** is not readily available in the reviewed literature, general principles of surfactant behavior can be applied. The short ethoxylate chain in **2-(4-Octylphenyl)ethanol** suggests it would be more hydrophobic compared to APEs with longer ethoxylate chains. This would likely result in a lower critical micelle concentration (CMC) and a greater ability to reduce surface tension at the air-water interface.

For comparison, the CMC of nonylphenol ethoxylates is highly dependent on the number of ethyleneoxy (EO) units. For instance, a nonylphenol ethoxylate with 9 EO units (NPEO-9) has a CMC of 6.0×10^{-5} mol/L, while one with 20 EO units (NPEO-20) has a higher CMC of 1.6×10^{-4} mol/L.[\[10\]](#)

Biological Activity and Toxicity: A Focus on Endocrine Disruption

A significant concern surrounding alkylphenol ethoxylates is their potential to act as endocrine-disrupting chemicals (EDCs). Their degradation products, particularly alkylphenols like octylphenol and nonylphenol, are known to mimic the effects of estrogen.

Estrogenic Activity

The estrogenic potential of these compounds can be assessed using in vitro assays such as the Yeast Estrogen Screen (YES) and in vivo assays like the uterotrophic assay in rodents. While direct comparative studies on the estrogenic activity of **2-(4-Octylphenyl)ethanol** are limited, studies on related compounds provide valuable insights. For instance, various phenolic additives have been shown to exhibit estrogenic activity in a recombinant yeast assay. The primary criteria for this activity appear to be an unhindered phenolic hydroxyl group in the para position and a specific molecular weight range.

Caption: Signaling pathway in the Yeast Estrogen Screen (YES) assay.

Cytotoxicity

The cytotoxicity of APEs can be evaluated using methods like the MTT assay, which measures the metabolic activity of cells as an indicator of viability. Studies have shown that 4-octylphenol can induce a dose-dependent reduction in cell viability across various human cell lines.^[11] The IC₅₀ values, the concentration at which 50% of cells are non-viable, can be used for comparative purposes. While specific IC₅₀ values for **2-(4-Octylphenyl)ethanol** are not available in the reviewed literature, the general cytotoxicity of APEs is a recognized concern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human androgen receptor radioligand binding assay [bio-protocol.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. urosphere.com [urosphere.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. Appendix Part 1 - Biodegradability tests, Danish Environmental Protection Agency [www2.mst.dk]
- 8. revvity.com [revvity.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2-(4-Octylphenyl)ethanol: A Comparative Analysis with Other Alkylphenol Ethoxylates]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b019509#how-does-2-4-octylphenyl-ethanol-differ-from-other-alkylphenol-ethoxylates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com